3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H19Cl2N3O and its molecular weight is 448.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- A study by Shestakov et al. (2009) discusses the synthesis of 5H-pyrimido[5,4-b]indole derivatives, including methods that can be applicable to compounds like 3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one. The paper focuses on the reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to various derivative formations. This is crucial for understanding the chemical properties and potential applications of the compound (A. S. Shestakov et al., 2009).
Novel Heterocyclic Compounds
- Research by Kumar et al. (2004) involves the heteroannulation of similar compounds to yield novel substituted pyrido and pyrimido indole derivatives. This kind of research is significant for developing new compounds with unique properties, potentially including variants of this compound (U. K. S. Kumar et al., 2004).
Antitumor Activity
- A study by Insuasty et al. (2013) illustrates the potential antitumor activity of pyrimido indole derivatives, which is directly relevant to understanding the potential applications of this compound in medical research (B. Insuasty et al., 2013).
Structural Diversity in Synthesis
- Barone et al. (2017) present an efficient approach for synthesizing 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives. Their methodology provides insights into alternative synthesis routes that could be applied to similar compounds for diverse structural and functional properties (Mariarita Barone & A. Catalfo, 2017).
Future Directions
Properties
IUPAC Name |
3,5-bis[(2-chlorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O/c1-16-10-11-22-19(12-16)23-24(30(22)14-18-7-3-5-9-21(18)27)25(31)29(15-28-23)13-17-6-2-4-8-20(17)26/h2-12,15H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDAGANOUBHHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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